N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Novel derivatives related to the specified compound have been synthesized using techniques such as carbodiimide condensation. These methods allow for the convenient and rapid preparation of complex molecules, including those with thiadiazole moieties, which are structurally related to the target compound. These compounds have been characterized using IR, 1H NMR, and elemental analyses, with some intermediates confirmed by single-crystal X-ray diffraction, indicating the precision and reliability of these synthesis methods (Yu et al., 2014).
Structural Analysis : The structural details of compounds structurally analogous to the specified compound have been elucidated through crystallography and spectroscopy. For instance, the study of Schiff base compartmental ligands derived from acetazolamide demonstrates the intricate designs possible with related chemical frameworks. These analyses reveal the ligand's capacity for complexation with metals, suggesting potential applications in catalysis and material science (Crane et al., 2004).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-12-5-13(2)7-15(6-12)21-19(26)10-24-9-18(27-4)17(25)8-16(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQVYKUMXILUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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